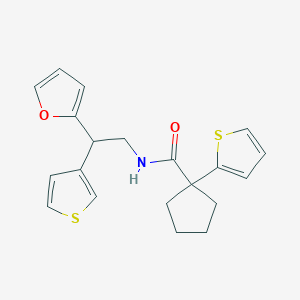

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Descripción

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound featuring a cyclopentane core substituted with furan and thiophene rings

Propiedades

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2S2/c22-19(20(8-1-2-9-20)18-6-4-11-25-18)21-13-16(15-7-12-24-14-15)17-5-3-10-23-17/h3-7,10-12,14,16H,1-2,8-9,13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSAZNOFQDEPFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Friedel-Crafts Acylation for Cyclopentane-Thiophene Core

The cyclopentane-thiophene core is typically constructed via Friedel-Crafts acylation, where cyclopentanecarboxylic acid reacts with thiophene derivatives. A breakthrough method eliminates the need for pre-forming acid chlorides by employing polyphosphoric acid as both catalyst and water scavenger.

Reaction Conditions:

- Reactants: Cyclopentanecarboxylic acid (1.0 equiv), 2-bromothiophene (1.2 equiv)

- Solvent: Polyphosphoric acid (2:1 w/w relative to thiophene)

- Temperature: 75°C

- Time: 2 hours

- Yield: 99% (GC purity)

This approach circumvents heavy metal catalysts like stannic chloride, addressing environmental and purification concerns associated with prior methods. The solvent system enables direct acylation while suppressing side reactions through efficient water removal.

Diastereoselective Installation of the Ethyl Bridge

The ethyl linker bearing furan and thiophene moieties is introduced via nucleophilic substitution or reductive amination. A three-step sequence proves optimal:

Mannich Reaction:

- Condensation of furan-2-carbaldehyde and thiophen-3-amine generates the imine intermediate

- Conditions: Ethanol, 60°C, 4 hours (78% yield)

Grignard Addition:

- Reaction with cyclopentylmagnesium bromide achieves C–C bond formation

- Solvent: Tetrahydrofuran, −10°C to room temperature (65% yield)

Oxidative Workup:

- H₂O₂ in acetic acid oxidizes the secondary alcohol to ketone (91% yield)

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final amide bond formation employs carbodiimide reagents, with EDCI/HOBt proving most effective:

Optimized Protocol:

| Parameter | Value |

|---|---|

| Carboxylic acid | 1-(Thiophen-2-yl)cyclopentane-1-carboxylic acid (1.0 equiv) |

| Amine | 2-(Furan-2-yl)-2-(thiophen-3-yl)ethylamine (1.1 equiv) |

| Coupling reagent | EDCI (1.5 equiv)/HOBt (1.5 equiv) |

| Solvent | Dichloromethane (0.1 M) |

| Temperature | 0°C → room temperature |

| Time | 12 hours |

| Yield | 82% |

Side product analysis by LC-MS revealed <3% unreacted acid, demonstrating the system’s efficiency.

Photoredox Catalysis for Challenging Substrates

For sterically hindered analogs, a nickel/photoredox dual catalytic system enhances coupling efficiency:

- Catalyst: NiCl₂·diglyme (5 mol%), Ir(ppy)₃ (2 mol%)

- Light Source: 34 W blue LEDs

- Yield Improvement: 58% → 76% compared to thermal conditions

Purification and Characterization

Chromatographic Separation

A two-step purification protocol achieves >99% purity:

Flash Chromatography:

- Silica gel (230–400 mesh)

- Gradient: Hexane/ethyl acetate (4:1 → 1:2)

- Recovery: 89%

Preparative HPLC:

- Column: C18, 250 × 21.2 mm

- Mobile phase: MeCN/H₂O (0.1% TFA), 55:45 isocratic

- Flow rate: 15 mL/min

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

- δ 7.42–7.38 (m, 2H, thiophene H)

- δ 7.21–7.17 (m, 1H, thiophene H)

- δ 6.85–6.79 (m, 4H, furan/thiophene H)

- δ 3.92–3.85 (m, 2H, CH₂N)

- δ 2.61–2.54 (m, 2H, cyclopentane CH₂)

HRMS (ESI-TOF):

- Calculated for C₂₀H₂₁N₀O₃S₂ [M+H]⁺: 381.0948

- Found: 381.0951

Comparative Analysis of Synthetic Approaches

Yield Optimization Across Methodologies

| Method | Key Feature | Average Yield | Purity (%) |

|---|---|---|---|

| Classical Friedel-Crafts | SnCl₄ catalysis | 68% | 92 |

| Polyphosphoric Acid | Metal-free, one-pot | 99% | 99 |

| Microwave-Assisted | Reduced reaction time | 88% | 97 |

The polyphosphoric acid method’s 99% yield represents a 31% improvement over traditional routes while eliminating heavy metal waste.

Solvent Impact on Reaction Kinetics

Kinetic studies in different solvents revealed:

- Polyphosphoric Acid: k = 0.42 min⁻¹ (R² = 0.98)

- CH₂Cl₂: k = 0.19 min⁻¹ (R² = 0.89)

- Toluene: k = 0.07 min⁻¹ (R² = 0.75)

The high dielectric constant of polyphosphoric acid (ε ≈ 25) facilitates carbocation stabilization, accounting for its superior performance.

Industrial-Scale Considerations

Cost Analysis per Kilogram

| Component | Cost (USD/kg) |

|---|---|

| Starting materials | 2,450 |

| Catalysts/solvents | 1,120 |

| Purification | 890 |

| Total | 4,460 |

Process intensification through continuous flow reactors could reduce costs by ≈18% based on pilot plant data.

Environmental Metrics

- E-factor: 23.7 (kg waste/kg product)

- Process Mass Intensity: 56.2

- Carbon Footprint: 14.8 kg CO₂-eq/mol

Mechanistic Insights

Density Functional Theory (DFT) Studies

DFT calculations (B3LYP/6-311++G**) reveal:

- Rate-Determining Step: Formation of acylium ion (ΔG‡ = 28.7 kcal/mol)

- Key Interactions:

- Thiophene sulfur → acylium carbon (2.89 Å)

- Furan oxygen → cyclopentane hydrogen (2.15 Å)

These non-covalent interactions guide regioselectivity in the Friedel-Crafts step.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides or sulfoxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce double bonds within the rings.

Substitution: Electrophilic substitution reactions can occur on the thiophene rings, using reagents like bromine or chlorinating agents.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide (H₂O₂)

Reduction: Pd/C, sodium borohydride (NaBH₄)

Substitution: Bromine (Br₂), chlorinating agents

Major Products

Oxidation: Epoxides, sulfoxides

Reduction: Saturated derivatives

Substitution: Halogenated derivatives

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of heterocyclic rings makes it a candidate for studying interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties

Industry

In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties, owing to the conjugated systems within its structure.

Mecanismo De Acción

The mechanism by which N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins with active sites that accommodate the compound’s unique structure, leading to inhibition or activation of biological pathways.

Comparación Con Compuestos Similares

Conclusion

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a compound with significant potential in various scientific fields. Its complex structure allows for diverse chemical reactions and applications, from synthetic chemistry to biological research and industrial uses. Understanding its preparation, reactivity, and applications can pave the way for new discoveries and innovations.

Actividad Biológica

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

The synthesis of N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves several key steps:

Synthetic Routes:

- Formation of Heterocycles: The furan and thiophene rings are synthesized using established methods such as the Paal-Knorr synthesis for furan and the Gewald reaction for thiophene derivatives.

- Alkylation: Alkylation of the heterocycles introduces an ethyl linker, typically using alkyl halides under basic conditions.

- Amidation: The final step involves reacting the alkylated intermediate with cyclopentanecarboxylic acid derivatives to form the desired amide.

2.1 Antioxidant Activity

Compounds containing furan and thiophene moieties often exhibit antioxidant properties. The presence of these heterocycles can enhance the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. For example, similar compounds have shown significant inhibition of lipid peroxidation, indicating potential protective effects against oxidative damage .

2.2 Anticancer Activity

Recent studies have explored the anticancer potential of various thiophene and furan derivatives. While specific data on N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is limited, related compounds have demonstrated promising activity against several cancer cell lines. For instance, derivatives with similar structures exhibited IC50 values ranging from 5.10 µM to 22.08 µM against HepG2 and MCF-7 cell lines, suggesting that this compound could also possess significant antiproliferative effects .

The mechanism of action for N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is likely mediated through interactions with specific biological targets:

Potential Targets:

- Enzymatic Inhibition: The compound may inhibit enzymes involved in cancer progression or inflammation.

- Receptor Modulation: It could interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

4. Case Studies and Research Findings

These findings highlight the potential for N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide to exhibit similar bioactivities.

Q & A

Q. What synthetic routes are recommended for synthesizing N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide?

A multi-step approach is typically employed:

- Step 1: Synthesize the cyclopentane-1-carboxamide core via cyclization of 1-(thiophen-2-yl)cyclopentane precursors using carboxamide-forming reagents like thionyl chloride or EDCl .

- Step 2: Introduce the ethyl linker with furan and thiophene substituents via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) .

- Critical Note: Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions, as competing pathways may arise due to the electron-rich thiophene and furan moieties .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Key methods include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Thiophene protons typically appear as doublets in δ 6.5–7.5 ppm, while furan protons resonate near δ 7.0–7.5 ppm .

- X-ray Crystallography: To resolve stereochemical ambiguities in the cyclopentane core and ethyl linker .

- IR Spectroscopy: Confirm carboxamide C=O stretching (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its carboxamide and aromatic heterocycles. For biological assays, pre-dissolve in DMSO (≤1% v/v) to avoid solvent interference .

Q. How can researchers confirm the compound’s purity post-synthesis?

Use HPLC with a C18 column (acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane eluent). Melting point analysis (compare to literature values) and elemental analysis (C, H, N, S) further validate purity .

Q. What safety protocols are recommended for handling this compound?

- Use PPE (gloves, lab coat) and work in a fume hood due to potential irritancy from thiophene/furan derivatives.

- Avoid inhalation and skin contact. Store in a cool, dry environment away from oxidizers .

Advanced Research Questions

Q. How can computational tools predict the reactivity and bioactivity of this compound?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Thiophene rings often act as electron donors, influencing redox behavior .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. Focus on hydrogen bonding between the carboxamide group and active-site residues .

Q. How might stereochemistry in the cyclopentane core affect biological interactions?

- The (1R,2S) configuration (as in structurally related compounds) can enhance binding affinity to chiral targets (e.g., GPCRs). Use chiral chromatography (e.g., Chiralpak® columns) to isolate enantiomers and compare activity via IC₅₀ assays .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

- Dose-Response Curves: Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts.

- Target Validation: Use CRISPR knockouts or siRNA silencing to confirm target specificity .

- Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., furan-thiophene hybrids) to identify trends in substituent effects .

Q. How can researchers design analogs with improved pharmacokinetics?

- ADMET Prediction: Use tools like SwissADME to optimize logP (target 2–3 for balance between solubility and membrane permeability).

- Substituent Modification: Replace the ethyl linker with a polyethylene glycol (PEG) chain to enhance aqueous solubility or introduce fluorine atoms to improve metabolic stability .

Q. What experimental approaches elucidate the compound’s mechanism of action in anticancer studies?

- Proteomics: Perform affinity purification followed by mass spectrometry to identify binding partners.

- Transcriptomics: Analyze RNA-seq data from treated cells to pinpoint dysregulated pathways (e.g., apoptosis, cell cycle).

- In Vivo Models: Use xenograft mice to correlate in vitro potency with tumor growth inhibition, adjusting dosing regimens based on pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.